molecular formula C10H13NO4 B8727052 2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetic acid

2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetic acid

Cat. No.: B8727052
M. Wt: 211.21 g/mol
InChI Key: MJWZEESJFQZVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-[5-cyclopropyl-2-(methoxymethyl)-1,3-oxazol-4-yl]acetic acid

InChI

InChI=1S/C10H13NO4/c1-14-5-8-11-7(4-9(12)13)10(15-8)6-2-3-6/h6H,2-5H2,1H3,(H,12,13)

InChI Key

MJWZEESJFQZVOR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(O1)C2CC2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl [5-cyclopropyl-2-(methoxymethyl)-1,3-oxazol-4-yl]acetate (Preparation 120, 23.9 g, 0.1 mol) in 10% KOH (100 mL) was stirred at 75° C. for 18 hours. The reaction was cooled and acidified with 10% HCl to pH 3, and extracted with chloroform (3×100 mL). The organic extract was dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in ether and crystallized in a refrigerator at −20° C. The precipitated crystals were separated by filtration, washed with cold ether, and vacuum-dried to give the title compound as a white crystalline substance in a form of light plates (16.9 g, 93.2%).
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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